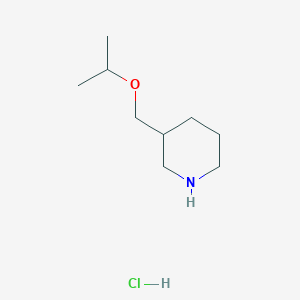
4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide
Descripción general
Descripción
4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of functional groups such as hydroxyl, oxo, and phenyl groups contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may produce an alcohol.
Aplicaciones Científicas De Investigación
4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Dihydro-4-hydroxy-6-oxo-1-phenylpyridazine-3-carboxylic acid methyl ester
- 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Uniqueness
4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide stands out due to its specific functional groups and their arrangement, which confer unique reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
4-hydroxy-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-11(17)10-8(15)6-9(16)14(13-10)7-4-2-1-3-5-7/h1-6,15H,(H2,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIINGFYSVHNOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395507.png)
![3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1395511.png)
![3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine](/img/structure/B1395514.png)
![3-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395515.png)
![3-[(2-Isopropyl-5-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1395516.png)
![3-[(3-Chlorobenzyl)oxy]azetidine](/img/structure/B1395518.png)
![3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395519.png)


![4-Hydroxy-3-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-7-carboxylic acid](/img/structure/B1395524.png)

